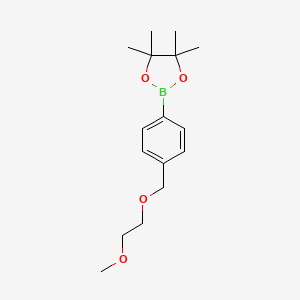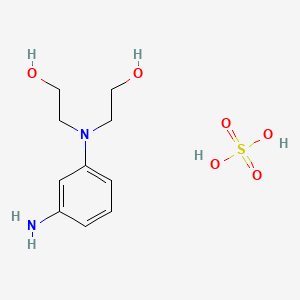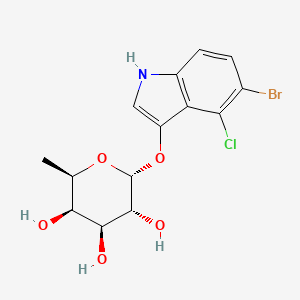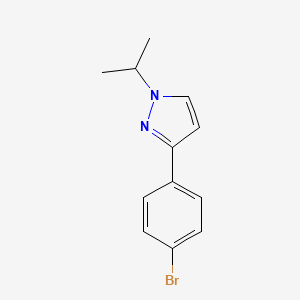
3-(4-Bromophenyl)-1-isopropylpyrazole
Overview
Description
“3-(4-Bromophenyl)-1-isopropylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a pyrazole derivative can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . The specific molecular structure of “this compound” is not available in the literature I have access to.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific chemical reactions of “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. The specific physical and chemical properties of “this compound” are not available in the literature I have access to .Scientific Research Applications
Biochemical Applications : A study by Ryzhkova, Ryzhkov, and Elinson (2020) explored an electrochemically induced multicomponent transformation involving a derivative of 3-(4-Bromophenyl)pyrazole. The synthesized compound demonstrated potential for biomedical applications, particularly for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antiproliferative Agents : Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, showcasing the pyrazole moiety's importance in pharmaceutical chemistry. One of the compounds, a derivative of 3-(4-Bromophenyl)pyrazole, displayed significant cytotoxic effects against breast cancer and leukemic cells, highlighting its potential as a small molecule inhibitor for leukemia and breast cancer treatment (Ananda et al., 2017).
Antioxidant and Anti-inflammatory Properties : Thangarasu, Manikandan, and Thamaraiselvi (2019) investigated the biological properties of novel pyrazole carbaldehyde derivatives. Some compounds showed promising anti-inflammatory properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Anticancer Applications : Hassaneen et al. (2019) conducted a study on novel Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives. These compounds demonstrated promising antibacterial and anticancer properties, further expanding the therapeutic applications of pyrazole derivatives (Hassaneen et al., 2019).
Enzyme Inhibition : Turkan et al. (2019) synthesized novel pyrazoline derivatives from a 3-(4-Bromophenyl)pyrazole derivative, which were effective inhibitors of human carbonic anhydrase I and II isozymes and of the acetylcholinesterase enzyme. These findings are significant for the development of therapeutic agents targeting these enzymes (Turkan et al., 2019).
Antibacterial and Antifungal Agents : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, related to the pyrazole structure, showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-(4-Bromophenyl)-1-isopropylpyrazole is the enzyme Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .
Mode of Action
The compound interacts with its target, AchE, and inhibits its activity . This inhibition affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The inhibition of AchE by this compound affects the cholinergic nervous system. Acetylcholine release at the cholinergic synapses in vertebrates permits neural pulse transmission to post-cholinergic synapses . The inhibition of AchE disrupts this process, leading to the observed effects .
Result of Action
The inhibition of AchE by this compound leads to significant changes in behavior and body movement, and can even reduce the number of survival organisms . This suggests that the compound has a potent effect at the molecular and cellular level.
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. General safety measures for handling organic compounds include avoiding ingestion and inhalation, and using personal protective equipment . The specific safety and hazards of “3-(4-Bromophenyl)-1-isopropylpyrazole” are not available in the literature I have access to.
properties
IUPAC Name |
3-(4-bromophenyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-9(2)15-8-7-12(14-15)10-3-5-11(13)6-4-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLJFAQBMVRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)
![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)
![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)
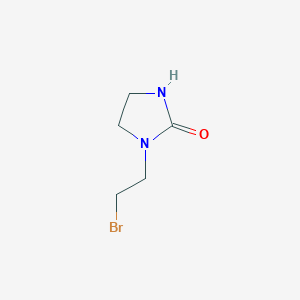
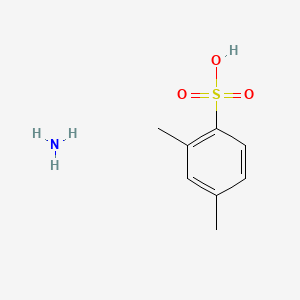

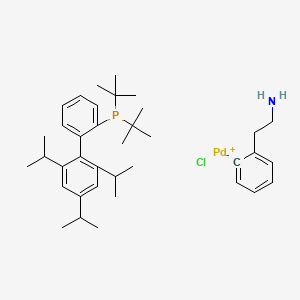
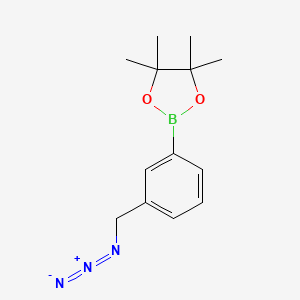
![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)
